Ornithylaspartate
Overview
Description
Ornithylaspartate is a stable salt formed by the combination of two amino acids, ornithine and aspartate. It plays a significant role in the urea cycle, which is crucial for the detoxification of ammonia in the liver. This compound is particularly noted for its therapeutic applications in treating hepatic encephalopathy, a condition characterized by elevated ammonia levels due to liver dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ornithylaspartate involves dissolving ornithine-alpha-ketoglutarate, ornithine citrate, or ornithine malate in water, followed by the addition of aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and active carbon is added for decolorization. The solution is then filtered, and an organic solvent miscible with water is added to induce crystallization. The resulting crystals are filtered and dried .
Industrial Production Methods: In industrial settings, the preparation of this compound injection involves controlling the oxygen content by regulating temperature and introducing nitrogen during the preparation, filtering, filling, and fusing processes. This method ensures the quality and stability of the final product by maintaining low dissolved oxygen levels .
Chemical Reactions Analysis
Types of Reactions: Ornithylaspartate primarily undergoes transamination reactions, where it is converted to glutamate via glutamine synthetase. This process is crucial for the detoxification of ammonia in the liver .
Common Reagents and Conditions:
Transamination: Involves enzymes such as glutamine synthetase and carbamoyl phosphate synthetase.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions involving strong oxidizing or reducing agents.
Major Products:
Glutamate: Formed through transamination.
Urea: Produced as a result of the urea cycle, aiding in ammonia detoxification.
Scientific Research Applications
Ornithylaspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying amino acid metabolism and the urea cycle.
Biology: Investigated for its role in cellular detoxification processes.
Medicine: Extensively studied for its therapeutic effects in treating hepatic encephalopathy and other liver-related disorders.
Industry: Utilized in the production of pharmaceuticals aimed at liver health and detoxification.
Mechanism of Action
Ornithylaspartate exerts its effects by enhancing the urea cycle in the liver, which facilitates the conversion of toxic ammonia into urea for excretion. It also promotes the synthesis of glutamine, which further aids in ammonia detoxification. The compound acts both peripherally (increasing urea and glutamine synthesis) and centrally (increasing glutamine synthesis in the brain), providing comprehensive protection against ammonia toxicity .
Comparison with Similar Compounds
L-ornithine: An amino acid involved in the urea cycle.
L-aspartate: Another amino acid that participates in transamination reactions.
L-ornithine-alpha-ketoglutarate: A precursor used in the synthesis of ornithylaspartate.
Uniqueness: this compound is unique due to its dual role in enhancing both the urea cycle and glutamine synthesis, making it particularly effective in reducing ammonia levels and treating hepatic encephalopathy. Its combined action on peripheral and central pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(4S)-4-amino-4-carboxybutyl]azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C[NH3+].C(C(C(=O)[O-])N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C[NH3+].C([C@@H](C(=O)[O-])N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-94-2 | |
Record name | Ornithine aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornithine L-form aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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